Succinimide, N-(morpholinomethyl)-
Overview
Description
Succinimide, N-(morpholinomethyl)- is a compound that belongs to the class of organic compounds known as succinimides. These compounds are characterized by a succinimide group, which is a cyclic imide. Succinimide, N-(morpholinomethyl)- is synthesized through the Mannich reaction, which involves the condensation of succinimide, morpholine, and formaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinimide, N-(morpholinomethyl)- is typically synthesized via the Mannich condensation reaction. This reaction involves the combination of succinimide, morpholine, and formaldehyde in an equimolar ratio. The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired Mannich base .
Industrial Production Methods
Industrial production of succinimides, including Succinimide, N-(morpholinomethyl)-, often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Succinimide, N-(morpholinomethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of Succinimide, N-(morpholinomethyl)- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products Formed
The major products formed from the reactions of Succinimide, N-(morpholinomethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield succinimide derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new compounds with different substituents .
Scientific Research Applications
Succinimide, N-(morpholinomethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Succinimide, N-(morpholinomethyl)- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Succinimide, N-(morpholinomethyl)- include:
- N-Chlorosuccinimide
- N-Bromosuccinimide
- Ethosuximide
- Phensuximide
- Methsuximide
Uniqueness
What sets Succinimide, N-(morpholinomethyl)- apart from these similar compounds is its unique structure, which includes a morpholinomethyl group. This structural feature imparts specific chemical and biological properties to the compound, making it useful in a variety of applications .
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c12-8-1-2-9(13)11(8)7-10-3-5-14-6-4-10/h1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGXEUSFRFHRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157979 | |
Record name | Succinimide, N-(morpholinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13314-97-1 | |
Record name | 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13314-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinimide, N-(morpholinomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimide, N-(morpholinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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